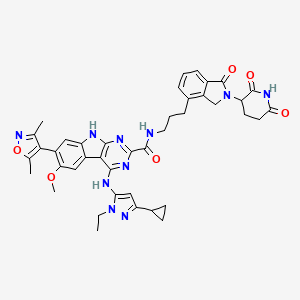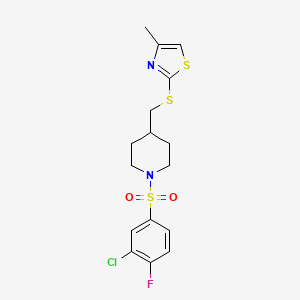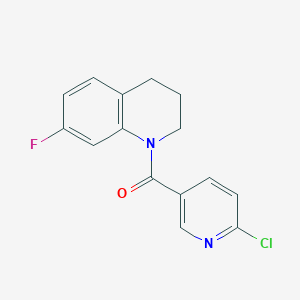
PROTAC BET degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dégradeur BET PROTAC-2 est une chimère de ciblage de la protéolyse (PROTAC) conçue pour dégrader sélectivement les protéines de la famille des bromodomaines et extra-terminaux (BET). Les protéines BET sont impliquées dans la régulation de l'expression des gènes et sont impliquées dans diverses maladies, y compris le cancer. Le dégradeur BET PROTAC-2 exerce sa fonction en recrutant une ligase E3 de l'ubiquitine sur la protéine BET cible, conduisant à son ubiquitination et à sa dégradation ultérieure par le protéasome .
Mécanisme D'action
Target of Action
The primary targets of PROTAC BET degrader-2 are the Bromodomain and Extra Terminal (BET) proteins, which include ubiquitously expressed BRD2, BRD3, BRD4, and testis-specific BRDT . These proteins are epigenetic “readers” and play a major role in the epigenetic regulation of gene transcription . They are crucial for acute myeloid leukemia (AML) maintenance, and the expression of BRD4 is a poor prognostic indicator in AML .
Mode of Action
This compound is a heterobifunctional molecule that connects a ligand for Cereblon, an E3 ubiquitin ligase, and a ligand for BET proteins . This degrader forms a ternary complex with its targets, facilitating ubiquitination of the target proteins . The ubiquitinated proteins are then recognized and degraded by the ubiquitin-proteasome system (UPS) .
Biochemical Pathways
The degradation of BET proteins by this compound affects various biochemical pathways. The degradation process involves the formation of a ternary complex, ubiquitination of the target proteins, and their subsequent degradation by the UPS . This event-driven process requires success at all steps through a complex cascade of events .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its ability to degrade target proteins at low concentrations . It has been shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . The drug shows profound and enduring reductions of target proteins even at the lowest doses .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of target proteins and inhibition of cell growth . For instance, it achieves IC50 values of 50 pM in inhibition of RS4;11 cell growth . It has also been shown to lead to stronger tumor growth inhibition compared to existing inhibitors and other degraders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, many human cytokines can produce a response in mouse cell lines, and many mouse proteins can show activity on human cells .
Analyse Biochimique
Biochemical Properties
PROTAC BET Degrader-2 is a potent degrader of BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition in the RS4;11 cells . It works by connecting ligands for Cereblon, an E3 ubiquitin ligase, and BET, the target protein . This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
In cellular contexts, this compound has shown to inhibit cell growth in RS4;11 cells, a human B-cell leukemia cell line . It achieves this by degrading BET proteins, which are known to play crucial roles in cell proliferation and survival . The degradation of these proteins can lead to cell growth inhibition and even tumor regression .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the target protein (BET) and an E3 ubiquitin ligase (Cereblon) . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process is cyclic and catalytic, allowing for the degradation of multiple target protein molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . This suggests that the compound is stable and effective over time, with the potential for long-term effects on cellular function.
Metabolic Pathways
The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Transport and Distribution
Protacs are designed to be cell-permeable, allowing them to enter cells and induce the degradation of target proteins .
Subcellular Localization
The effectiveness of PROTACs can be influenced by the subcellular localization of the target protein
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le dégradeur BET PROTAC-2 est synthétisé en reliant des ligands pour la céréblone et les protéines BET via un lieur. La synthèse implique plusieurs étapes, notamment la préparation des ligands individuels et du lieur, suivie de leur conjugaison pour former la molécule PROTAC finale. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, tels que le diméthylsulfoxyde (DMSO), et peuvent nécessiter des températures et des niveaux de pH spécifiques pour garantir un rendement et une pureté optimaux .
Méthodes de production industrielle
La production industrielle du dégradeur BET PROTAC-2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques avancées, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour la purification. Le produit final est généralement stocké sous azote à -20 °C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le dégradeur BET PROTAC-2 subit diverses réactions chimiques, notamment :
Ubiquitination : La réaction principale où le PROTAC recrute une ligase E3 de l'ubiquitine sur la protéine BET cible, conduisant à son ubiquitination.
Dégradation protéasomique : Après l'ubiquitination, la protéine cible est reconnue et dégradée par le protéasome
Réactifs et conditions courants
Réactifs : Les réactifs courants comprennent les ligands pour la céréblone et les protéines BET, les solvants organiques comme le DMSO et les catalyseurs pour faciliter les réactions de conjugaison.
Conditions : Les conditions optimales comprennent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation d'atmosphères inertes pour empêcher la dégradation d'intermédiaires sensibles
Principaux produits
Le principal produit de ces réactions est la protéine BET dégradée, qui est décomposée en petits peptides et en acides aminés par le protéasome .
Applications De Recherche Scientifique
Le dégradeur BET PROTAC-2 a un large éventail d'applications en recherche scientifique, notamment :
Thérapie contre le cancer : Il est utilisé pour dégrader sélectivement les protéines BET, qui sont impliquées dans divers cancers, conduisant à l'inhibition de la croissance des cellules cancéreuses et à la régression tumorale
Recherche épigénétique : En ciblant les protéines BET, le dégradeur BET PROTAC-2 aide à étudier le rôle de ces protéines dans l'expression des gènes et la régulation épigénétique.
Développement de médicaments : Il sert de composé modèle pour développer de nouveaux PROTAC ciblant d'autres protéines liées aux maladies
Mécanisme d'action
Le dégradeur BET PROTAC-2 exerce ses effets par un mécanisme de type catalytique. Il forme un complexe ternaire avec la protéine BET cible et une ligase E3 de l'ubiquitine, conduisant à l'ubiquitination et à la dégradation ultérieure de la protéine BET par le protéasome. Ce mécanisme piloté par les événements permet la dégradation sélective et efficace de la protéine cible .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Le dégradeur BET PROTAC-2 est unique en raison de sa forte puissance et de sa sélectivité pour les protéines BET, avec une valeur de CI50 de 9,6 nM dans les essais d'inhibition de la croissance cellulaire. Il a montré une efficacité significative pour obtenir une régression tumorale dans les modèles précliniques .
Propriétés
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCUEUQTTCOYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)
![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)
![N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide](/img/structure/B2804678.png)
![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)
![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)
![N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)
